3-Fluoro Atomoxetine
Description
Contextualization within Phenoxypropylamine Derivatives Research
The compound (3S)-3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine belongs to the broader chemical class of phenoxypropylamine derivatives. This structural motif is of significant interest in medicinal chemistry and pharmaceutical development. Phenoxypropylamines serve as crucial intermediates in the synthesis of a wide array of pharmaceutical agents.
Research into this class of compounds has explored various therapeutic applications. For example, certain phenoxypropylamine derivatives have been investigated for their gastric acid antisecretory effects, showing potential as H2-receptor antagonists for use in anti-ulcer therapies. The core structure is also found in compounds studied for their effects on the cardiovascular system and as potential squalene (B77637) synthase inhibitors for managing hyperlipidemia. researchgate.net A key area of research for this class, exemplified by atomoxetine (B1665822), is their potent inhibitory activity on the norepinephrine (B1679862) transporter. researchgate.net The versatility of the phenoxypropylamine scaffold allows for structural modifications to fine-tune biological activity and pharmacokinetic properties. ontosight.ai
Rationale for Academic Investigation of Fluorinated Atomoxetine Analogs
The academic investigation of fluorinated analogs of established compounds like atomoxetine is a common strategy in medicinal chemistry and drug discovery. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties. The rationale for synthesizing and studying a compound like 3-Fluoro Atomoxetine includes several key objectives:
Exploring Structure-Activity Relationships (SAR): The addition of a fluorine atom, an electron-withdrawing group, to the phenoxy ring allows researchers to probe how changes in the electronic environment of the molecule affect its binding affinity and selectivity for its biological target, the norepinephrine transporter (NET). researchgate.net
Modulating Metabolic Stability: Fluorine substitution can block sites on a molecule that are susceptible to metabolic oxidation by enzymes such as the cytochrome P450 system. nih.gov Investigating fluorinated analogs can lead to the development of compounds with increased stability against oxidative metabolism, which may result in improved pharmacokinetic profiles. nih.gov
Enhancing Potency and Selectivity: The unique properties of fluorine, including its size and ability to form strong bonds with carbon and participate in hydrogen bonding, can lead to enhanced binding interactions with the target protein. This can result in analogs with greater potency and higher selectivity for the NET over other monoamine transporters, such as the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters. researchgate.netnih.gov
This systematic modification is a fundamental approach in the effort to design novel molecules with potentially superior therapeutic characteristics compared to the parent compound. researchgate.net
Structural Relationship to Atomoxetine and Other Norepinephrine Reuptake Inhibitors
This compound is a close structural analog of atomoxetine, a selective norepinephrine reuptake inhibitor (sNRI). wikipedia.org The core structure of both compounds is the aryloxypropanamine template, which is characteristic of many NET inhibitors. researchgate.net
Atomoxetine is chemically defined as (–)-(R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. The defining structural features critical for its activity are the phenoxy ring, the three-carbon propyl chain, and a secondary methylamine (B109427) group. nih.gov this compound, or (3S)-3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine, shares this core structure but differs by the substitution of a fluorine atom at the 3-position of the phenoxy ring. synzeal.compharmaffiliates.com The stereochemistry specified is (S), which is the opposite of the active (R)-enantiomer of atomoxetine.
The class of selective norepinephrine reuptake inhibitors is characterized by structural features that confer high affinity for the norepinephrine transporter. Structure-activity relationship (SAR) studies have shown that for aryloxypropanamine compounds, secondary amines generally exhibit higher affinity for NET compared to tertiary amines. researchgate.net Furthermore, the substitution pattern on the phenoxy ring plays a critical role in modulating the potency and selectivity of these inhibitors. researchgate.net The development of sNRIs often involves creating various analogs to optimize their interaction with the transporter, aiming for high potency and selectivity against SERT and DAT. nih.gov
| Compound Name | Structure | Key Features |
| Atomoxetine | (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | Phenoxypropylamine core, methyl group at position 2 of the phenoxy ring, (R)-stereoisomer. |
| This compound | (3S)-3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine | Phenoxypropylamine core, methyl group at position 2 and a fluorine atom at position 3 of the phenoxy ring, (S)-stereoisomer. |
Structure
3D Structure
Properties
CAS No. |
2727370-25-2 |
|---|---|
Molecular Formula |
C17H20FNO |
Molecular Weight |
273.34 g/mol |
IUPAC Name |
(3S)-3-(3-fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H20FNO/c1-13-15(18)9-6-10-16(13)20-17(11-12-19-2)14-7-4-3-5-8-14/h3-10,17,19H,11-12H2,1-2H3/t17-/m0/s1 |
InChI Key |
QMGNMDGMZHGSTE-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1F)O[C@@H](CCNC)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC=C1F)OC(CCNC)C2=CC=CC=C2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations
Strategies for the Stereoselective Synthesis of (3S)-3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine
Achieving the desired (S)-stereochemistry at the C3 position is paramount. The primary strategies involve asymmetric synthesis to set the chiral center early, followed by the coupling of the chiral intermediate with the fluorinated phenol (B47542) component.
Asymmetric synthesis routes are foundational to producing enantiomerically pure 3-Fluoro Atomoxetine (B1665822). A common approach begins with the asymmetric reduction of a prochiral ketone, such as 3-(methylamino)propiophenone.
Catalytic Asymmetric Reduction : This method employs a chiral catalyst to stereoselectively reduce the ketone. A well-established system for the analogous synthesis of Atomoxetine involves the use of a borane (B79455) reducing agent with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst). chemicalbook.com This reaction typically yields the corresponding chiral alcohol, (S)-N-methyl-3-phenyl-3-hydroxypropan-1-amine, with high enantiomeric excess (ee). chemicalbook.com The resulting chiral amino alcohol is a key building block for the subsequent etherification step. Other stereospecific reduction methods have also been explored for similar 3-hydroxy-3-phenylpropylamines. google.com
The formation of the 3-aryloxy bond is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of the chiral amino alcohol precursor with an activated fluoroaromatic ring.
For 3-Fluoro Atomoxetine, the required aromatic precursor would be 3-fluoro-2-methylphenol (B1296599) or a more activated species like 1,3-difluoro-2-methylbenzene. The reaction proceeds by generating the alkoxide of (S)-N-methyl-3-phenyl-3-hydroxypropan-1-amine with a strong base, which then displaces a leaving group (typically fluoride) on the aromatic ring. google.com
Key features of this approach include:
Base and Solvent : Strong bases such as sodium hydride (NaH) or potassium tert-butoxide are necessary to form the nucleophilic alkoxide. google.comgoogle.com Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) are often used to facilitate the reaction. chemicalbook.comgoogle.com
Reactivity : The reactivity of the aromatic halide is crucial. The presence of an additional electron-withdrawing fluorine atom in the target precursor, compared to the 2-fluorotoluene (B1218778) used for Atomoxetine synthesis, could potentially influence the reaction rate. google.combeilstein-journals.orgresearchgate.net However, the unactivated nature of substrates like 2-fluorotoluene often necessitates high temperatures and strong bases for satisfactory yields. google.comgoogle.com
The commercial process for Atomoxetine favors the SNAr method over alternatives like the Mitsunobu reaction due to better scalability and cost-effectiveness. chemicalbook.com
Chemoenzymatic methods offer a green and highly selective alternative for generating the chiral precursors. These pathways utilize enzymes for the key stereoselective steps.
Enzymatic Resolution : One approach involves the enzymatic resolution of a racemic intermediate. For instance, lipases can be used for the kinetic resolution of racemic esters of 3-hydroxy-3-phenylpropanoic acid.
Asymmetric Hydrocyanation : A more direct chemoenzymatic route to a key precursor involves the use of a hydroxynitrile lyase (HNL). umich.edu In a strategy developed for Atomoxetine, an (R)-HNL enzyme catalyzes the asymmetric addition of cyanide to benzaldehyde, producing (R)-mandelonitrile with high enantiopurity. umich.eduresearchgate.net This cyanohydrin is then chemically converted through several steps (reduction of the nitrile, protection, and reduction of the ester) to the pivotal chiral intermediate, (S)-3-(methylamino)-1-phenylpropan-1-ol. umich.edu This enantiopure alcohol can then be coupled with the required fluorinated phenol using methods like the Mitsunobu reaction or an SNAr approach. umich.edunih.gov
Nucleophilic Aromatic Substitution Approaches
Precursor Design and Derivatization Strategies
The successful synthesis of this compound hinges on the rational design and preparation of its key precursors.
(S)-N-methyl-3-phenyl-3-hydroxypropan-1-amine : This is the chiral backbone of the molecule. Its synthesis, as described previously, typically starts from a propiophenone (B1677668) derivative. Derivatization of its hydroxyl group into a better leaving group (e.g., a mesylate or tosylate) can be employed if an alternative synthetic sequence is chosen.
3-Fluoro-2-methylphenol : This is the fluorinated aromatic component. Its synthesis may require a multi-step sequence starting from commercially available materials. The strategic introduction of the fluorine atom at the C3 position of the cresol (B1669610) ring is a key challenge.
Activated Aromatic Precursors : In SNAr reactions, precursors more activated than 3-fluoro-2-methylphenol may be used. For instance, 1,3-difluoro-2-methylbenzene could serve as the substrate, where one of the fluorine atoms is displaced by the alkoxide of the chiral amino alcohol.
Characterization of Synthetic Intermediates and Final Product
Thorough characterization of all intermediates and the final this compound product is essential to confirm identity, purity, and stereochemistry. A combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is used to assess the purity of the final compound and its intermediates. Chiral HPLC is critical for determining the enantiomeric excess (ee) of the stereospecific product, ensuring that the desired (S)-enantiomer has been synthesized successfully. chemicalbook.comgoogle.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for structural elucidation. ¹⁹F NMR is particularly important for confirming the presence and position of the fluorine atom on the phenoxy ring. beilstein-journals.orgresearchgate.net
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compounds and can help in identifying impurities and degradation products. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the key functional groups present in the molecule. nih.gov
Optimization of Reaction Conditions and Yields in Research Synthesis
Optimizing the synthesis of this compound in a research setting involves systematically varying reaction parameters to maximize yield and purity. The SNAr coupling step is often a primary target for optimization.
A typical optimization workflow might investigate the following variables:
| Parameter | Variables Explored | Rationale |
| Base | NaH, KOtBu, K₂CO₃, NaOH | The strength and solubility of the base affect the rate of alkoxide formation and side reactions. google.comgoogle.com |
| Solvent | DMSO, DMF, DMI, Acetonitrile (B52724) | The polarity and aprotic nature of the solvent are critical for stabilizing the charged intermediate in an SNAr reaction. google.com |
| Temperature | 80 °C to 150 °C | Higher temperatures are often required to drive the reaction with less activated aryl fluorides but can increase the risk of side reactions or racemization. google.comgoogle.com |
| Catalyst | Copper(I) salts (e.g., CuI) | For less reactive aryl halides, copper catalysis (Ullmann condensation) can sometimes improve yields, though it is more common with aryl iodides or bromides. chemicalbook.com |
| Reaction Time | 5 to 24 hours | Monitoring the reaction progress (e.g., by TLC or HPLC) is necessary to determine the optimal time for achieving maximum conversion without significant product degradation. google.comgoogle.com |
By systematically adjusting these conditions, researchers can identify the optimal protocol for the laboratory-scale synthesis of (3S)-3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine, balancing chemical yield with enantiomeric purity. researchgate.net
Identification and Control of Related Impurities in Research Preparations
The purity of a research compound is paramount for the validity and reproducibility of scientific investigations. In the context of this compound, ensuring a well-characterized impurity profile is critical. Impurities can arise from various sources, including the starting materials, side reactions during the synthesis, and degradation of the final compound. The control of these impurities is a key aspect of process development and quality assurance in the preparation of research-grade this compound.
Process-related impurities are a significant consideration in the synthesis of this compound. These are chemical species that are formed during the manufacturing process and are not the intended final product. Their formation is often linked to the purity of starting materials and the specific reaction conditions employed.
A notable example of a process-related impurity in the synthesis of analogous compounds like Atomoxetine is the formation of positional isomers. google.com For instance, in the synthesis of Atomoxetine, impurities such as N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine (3-ATM HCl) and N-methyl-3-(4-methylphenoxy)-3-phenylpropylamine (4-ATM HCl) can arise from the presence of 3-fluorotoluene (B1676563) and 4-fluorotoluene (B1294773) as impurities in the 2-fluorotoluene starting material, respectively. google.comepo.org This highlights the critical need to control the purity of the starting materials to minimize the formation of such related substances. google.com Given the structural similarity, it is plausible that analogous impurities could form during the synthesis of this compound if the corresponding starting materials contain isomeric impurities.
The identification and quantification of these impurities are typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) is a widely used method for analyzing the purity of atomoxetine and its related compounds. google.combiomedres.us Specific HPLC methods have been developed to separate atomoxetine from its potential impurities, including positional isomers. nih.gov Gas chromatography (GC) has also been employed for the analysis of impurities in atomoxetine synthesis. google.comepo.org
Control strategies for minimizing impurities in research preparations of this compound should focus on several key areas:
Starting Material Purity: Ensuring the high purity of starting materials, such as the appropriately substituted fluorophenol and other reagents, is a crucial first step. google.com
Optimization of Reaction Conditions: The conditions of the chemical synthesis, including temperature, reaction time, and the choice of solvents and catalysts, should be carefully optimized to maximize the yield of the desired product and minimize the formation of by-products. googleapis.com
Purification of Intermediates and Final Product: Effective purification techniques, such as crystallization and chromatography, are essential to remove any impurities that may have formed. google.comgoogleapis.com
For research purposes, it is also important to synthesize and characterize potential impurities. These characterized impurity standards can then be used as reference markers in analytical methods to confirm the purity of each batch of this compound. google.com
Below are tables detailing known impurities related to the synthesis of similar compounds and potential impurities in the preparation of this compound.
Table 1: Known Process-Related Impurities in the Synthesis of Analogous Compounds
| Impurity Name | Origin | Analytical Method |
| N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine HCl | Arises from the reaction with 3-fluorotoluene present as an impurity in the 2-fluorotoluene starting material during Atomoxetine synthesis. google.comepo.org | GC, HPLC |
| N-methyl-3-(4-methylphenoxy)-3-phenylpropylamine HCl | Arises from the reaction with 4-fluorotoluene present as an impurity in the 2-fluorotoluene starting material during Atomoxetine synthesis. google.comepo.org | GC, HPLC |
| N-methyl-3-phenoxy-3-phenylpropylamine HCl | Arises from the reaction with fluorobenzene (B45895) present as an impurity in the 2-fluorotoluene starting material during Atomoxetine synthesis. google.com | GC, HPLC |
| Triphenylphosphine oxide | By-product from Mitsunobu reaction if used in the synthesis. googleapis.comnewdrugapprovals.org | HPLC |
| Hydrazine derivatives | By-product from Mitsunobu reaction involving reagents like diethyl azodicarboxylate (DEAD). googleapis.comnewdrugapprovals.org | HPLC |
Table 2: Potential Impurities in the Research Preparation of this compound
| Potential Impurity Name | Potential Origin | Recommended Analytical Method |
| Positional Isomers of this compound | Use of starting materials containing isomeric impurities (e.g., other isomers of fluorinated cresol). | HPLC, GC-MS |
| Unreacted Starting Materials and Intermediates | Incomplete reaction or inefficient purification. | HPLC, TLC |
| By-products from Side Reactions | Non-specific reactions occurring under the chosen synthetic conditions. | HPLC, LC-MS |
| Degradation Products | Decomposition of this compound under adverse storage conditions (e.g., light, heat, or humidity). | HPLC |
Iii. Analytical Characterization and Method Development in Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for separating 3-Fluoro Atomoxetine (B1665822) from starting materials, by-products, and other impurities, as well as for quantifying its concentration. The selection of the appropriate chromatographic technique is dictated by the specific analytical challenge, such as achiral purity assessment or the resolution of stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely applied method for the analysis of Atomoxetine and its related compounds, including fluorinated analogues. Method development for 3-Fluoro Atomoxetine would logically follow established protocols for Atomoxetine, optimized to account for the physicochemical changes introduced by the fluorine atom.
Research findings on Atomoxetine demonstrate that C8 and C18 columns are effective stationary phases for separation. researchgate.net Mobile phases typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netinnovareacademics.inresearchgate.net The pH of the mobile phase is a critical parameter, often adjusted with phosphoric acid or buffers like potassium dihydrogen orthophosphate to ensure consistent ionization and retention of the amine analyte. researchgate.net Detection is commonly performed using a UV detector, with wavelengths around 270 nm being effective for monitoring the aromatic chromophore. researchgate.netinnovareacademics.in These methods are validated for linearity, accuracy, and precision to ensure they are suitable for routine quality control analysis. innovareacademics.inresearchgate.net
Table 1: Representative HPLC Method Parameters for Analysis of Atomoxetine Analogues
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | innovareacademics.inresearchgate.net |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 55:45, v/v) | researchgate.net |
| pH Adjustment | Orthophosphoric Acid (OPA) to pH 3.0 | researchgate.net |
| Flow Rate | 1.0 mL/min | innovareacademics.inresearchgate.net |
| Detection | UV at 270-271 nm | researchgate.netinnovareacademics.in |
| Internal Standard | Pioglitazone (in some methods) | researchgate.net |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) serves as a valuable alternative or complementary technique to HPLC, particularly for assessing volatile impurities that may be present from the synthesis of this compound. For instance, impurities in the 2-fluorotoluene (B1218778) starting material could lead to the formation of related impurities in the final product. epo.org A GC method can be developed to measure the levels of these and other process-related impurities. epo.org
The development of a GC method for a fluorinated amine like this compound would involve optimizing parameters such as the column, temperature program, and detector. A common stationary phase for this type of analysis is a non-polar column, such as one coated with 5% phenyl methylpolysiloxane (e.g., HP-5MS). swgdrug.org A temperature gradient is typically employed to ensure the efficient elution of analytes with different volatilities. swgdrug.org Flame Ionization Detection (FID) is a common choice for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) allows for the identification of unknown peaks based on their mass spectra. epo.orgswgdrug.org
Table 2: Illustrative GC Method Parameters for Analysis of Fluorinated Amines
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | swgdrug.org |
| Carrier Gas | Helium | swgdrug.org |
| Injector Temperature | 280°C | swgdrug.org |
| Oven Program | Initial 100°C, ramp to 280°C | swgdrug.org |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | epo.orgswgdrug.org |
Chiral Chromatography for Enantiomeric Purity Analysis
Like Atomoxetine, this compound is a chiral molecule, existing as a pair of enantiomers. Since pharmacological activity is often stereospecific, determining the enantiomeric purity is critical. Chiral HPLC is the standard method for separating and quantifying enantiomers.
Research on Atomoxetine has shown that polysaccharide-based chiral stationary phases (CSPs), such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H), are highly effective for resolving its enantiomers. epo.orgnih.gov Normal-phase chromatography, using a mobile phase composed of a non-polar solvent like hexane, an alcohol modifier such as isopropanol, and amine additives like diethylamine (B46881) (DEA), has been successfully validated for this purpose. nih.gov This approach not only separates the (R)- and (S)-enantiomers but can also resolve positional isomers, which is crucial for comprehensive purity profiling. nih.gov The enantiomeric ratio is determined by comparing the peak areas of the two enantiomers in the chromatogram. google.com
Spectroscopic Identification Methods
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework, connectivity, and exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. A full suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be employed to fully characterize the this compound molecule.
¹⁹F NMR is particularly important for confirming the presence and position of the fluorine atom on the aromatic ring. researchgate.netnih.gov The ¹⁹F chemical shift, splitting pattern (due to coupling with neighboring ¹H nuclei), and long-range couplings to other protons and carbons provide precise structural information. jeolusa.com The analysis of ¹H and ¹³C NMR spectra reveals the structure of the rest of the molecule, with chemical shifts and coupling constants confirming the propanamine side chain, the N-methyl group, and the phenyl and fluorophenoxy rings. swgdrug.orgresearchgate.net Integrating data from all these experiments allows for a complete assignment of all atoms in the structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. usbio.net High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the confirmation of the molecular formula (C₁₇H₂₀FNO). usbio.net
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule, which yields structural insights. lcms.cz In an MS/MS experiment, the molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation to generate a series of fragment ions. lcms.cznih.gov For a fluorinated compound, fragmentation might involve the loss of the fluorine atom or other characteristic cleavages. fluorine1.ru For instance, in amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. libretexts.org The resulting fragmentation pattern serves as a structural fingerprint that can be used to confirm the identity of this compound and distinguish it from its isomers.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value/Information | Source(s) |
|---|---|---|
| Molecular Formula | C₁₇H₂₀FNO | usbio.net |
| Molecular Weight | 273.35 g/mol | usbio.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Precursor Ion (MS¹) | [M+H]⁺ |
| Expected Fragmentation | Cleavage of C-C bond adjacent to nitrogen; loss of fluorophenoxy group | libretexts.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. For 3-Fluoroatomoxetine, the IR spectrum provides confirmation of its key structural features.
The analysis is typically performed using a Fourier Transform Infrared (FTIR) spectrometer. uspnf.com The spectrum for Atomoxetine, the parent compound, shows characteristic absorption bands that are expected to be present in 3-Fluoroatomoxetine, with the addition of a band corresponding to the carbon-fluorine bond. uspnf.com
Expected Characteristic IR Absorption Bands for 3-Fluoroatomoxetine: The primary absorption peaks for the parent compound, Atomoxetine Hydrochloride, are defined in the United States Pharmacopeia (USP) monograph. uspnf.com These, along with the predicted C-F stretch, form the basis for the expected spectrum of 3-Fluoroatomoxetine.
| Wavenumber (cm⁻¹) | Bond/Functional Group | Description of Vibration | Expected Intensity |
| ~3300-3000 | N-H (secondary amine) | Stretching | Medium |
| ~2955-2855 | C-H (sp³ hybridized) | Stretching | Strong |
| ~1600, ~1492 | C=C (aromatic) | Ring Stretching | Medium-Strong |
| ~1400-1000 | C-F | Stretching | Strong |
| ~1250 | C-O-C (aryl ether) | Asymmetric Stretching | Strong |
| ~1048, ~1023 | C-O-C (aryl ether) | Symmetric Stretching | Strong |
| ~1140 | C-N | Stretching | Medium |
| This table is generated based on typical IR absorption ranges and published data for the parent compound, Atomoxetine. uspnf.compharmatutor.org |
The presence of the strong C-F stretching band, alongside the characteristic peaks for the secondary amine, aromatic rings, and aryl ether groups, would collectively confirm the molecular structure of 3-Fluoroatomoxetine.
Development of Quantitative Assays for In Vitro Research Matrices
Quantitative assays are critical for studying a compound's behavior in biological systems. For in vitro research, such as cell-based experiments, robust and sensitive methods are required to measure the concentration of 3-Fluoroatomoxetine in complex matrices like cell lysates or culture media.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Sample Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in biological samples due to its high sensitivity, selectivity, and wide dynamic range. nih.govrsc.orgcreative-proteomics.com A method for 3-Fluoroatomoxetine would be adapted from validated assays for Atomoxetine in human plasma and in vitro cellular samples. nih.govnih.gov
A typical LC-MS/MS method involves a sample preparation step, chromatographic separation, and detection by the mass spectrometer.
Sample Preparation: A simple and rapid protein precipitation method is effective. nih.gov Research samples (e.g., cell lysate) are mixed with a solvent like acetonitrile or methanol containing a deuterated internal standard (e.g., 3-Fluoroatomoxetine-d3) to precipitate proteins. nih.govrsc.org After centrifugation, the clear supernatant is collected for injection into the LC-MS/MS system. nih.gov
Chromatographic Conditions: Separation is achieved using a reverse-phase C18 column. rsc.org A gradient elution with a mobile phase consisting of an organic component (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) is employed to separate the analyte from matrix components. rsc.org
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity. For 3-Fluoroatomoxetine (MW=273.35), the precursor ion would be [M+H]⁺ at m/z 274.3. A plausible product ion would result from the fragmentation of the molecule.
Table of Proposed LC-MS/MS Parameters:
| Parameter | Value/Condition | Rationale/Reference |
|---|---|---|
| Sample Prep | Protein precipitation with acetonitrile | Simple, fast, and validated for Atomoxetine. nih.govnih.gov |
| LC Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 2.6 µm) | Standard for separating moderately polar compounds. rsc.org |
| Mobile Phase A | Water with 5 mM Ammonium Acetate + 0.1% Formic Acid | Common buffer system for positive mode ESI. rsc.org |
| Mobile Phase B | Methanol or Acetonitrile | Standard organic solvents for reverse-phase LC. rsc.org |
| Flow Rate | 0.25 - 0.5 mL/min | Typical for analytical LC-MS. rsc.org |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Effective for amine-containing compounds. nih.gov |
| MRM Transition | Precursor Ion (Q1): 274.3 m/z; Product Ion (Q3): TBD | Based on [M+H]⁺; product ion requires experimental determination. |
| Internal Standard | 3-Fluoroatomoxetine-d3 | Co-elutes and compensates for matrix effects and variability. nih.gov |
This method would be validated for linearity, accuracy, precision, and selectivity to ensure reliable quantification in research samples.
Fluorescence Detection Methods
While LC-MS/MS is highly effective, fluorescence detection can be a viable alternative, often used with High-Performance Liquid Chromatography (HPLC). nih.gov Atomoxetine itself possesses weak native fluorescence. royalsocietypublishing.org Therefore, to achieve high sensitivity, derivatization with a fluorescent tag is typically required. This same principle would apply to 3-Fluoroatomoxetine due to its structural similarity to the parent compound.
Two primary strategies could be employed:
Chemical Derivatization: The secondary amine group of 3-Fluoroatomoxetine is a prime target for derivatization. Reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride (DIB-Cl) or 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) react with the amine to form a highly fluorescent product. nih.govnih.gov The resulting derivative can be detected with high sensitivity.
Native Fluorescence Enhancement: It has been shown that the native fluorescence of Atomoxetine can be significantly enhanced in an organized medium, such as a solution containing the surfactant sodium dodecyl sulfate (B86663) (SDS) in an alkaline environment. royalsocietypublishing.orgresearchgate.net This approach avoids a chemical derivatization step.
Table of Potential Fluorescence Detection Parameters:
| Method | Reagent/Condition | Excitation (λex) | Emission (λem) | Reference |
|---|---|---|---|---|
| Derivatization | DIB-Cl | 318 nm | 448 nm | nih.gov |
| Derivatization | NBD-Cl | 533 nm | 462 nm | nih.govresearchgate.net |
| Enhancement | SDS in alkaline solution | 227 nm | 298 nm | royalsocietypublishing.org |
This table presents methods validated for the parent compound, Atomoxetine, which are applicable for the analysis of 3-Fluoroatomoxetine.
These methods, particularly after derivatization, can achieve limits of detection in the low ng/mL range, making them suitable for many in vitro applications. nih.govnih.gov
Stability Studies under Controlled Research Conditions
Understanding the stability of a research compound is crucial for ensuring the integrity of experimental results. Stability studies for 3-Fluoroatomoxetine are designed to evaluate its degradation profile under various conditions, such as pH, temperature, and light exposure. oup.com
A stability-indicating HPLC method is typically developed to separate the intact drug from any potential degradation products. oup.com Forced degradation studies are conducted by subjecting the compound to stress conditions. Based on studies of Atomoxetine, 3-Fluoroatomoxetine is likely susceptible to degradation under similar conditions. oup.com
Recommended Storage and Stability Testing Conditions:
| Condition | Details | Expected Outcome for 3-Fluoroatomoxetine | Reference |
| Long-Term Storage | -20°C in a sealed container | Stable | usbio.net |
| Acid Hydrolysis | e.g., 0.1 M HCl at elevated temperature | Degradation is likely | oup.com |
| Base Hydrolysis | e.g., 0.1 M NaOH at elevated temperature | Degradation is likely | oup.com |
| Oxidation | e.g., 3% H₂O₂ at room temperature | Degradation is likely | oup.com |
| Thermal Stress | Dry heat (e.g., 80°C) | Degradation is likely | oup.com |
| Photostability | Exposure to UV/Visible light (ICH Q1B) | Expected to be stable | oup.com |
The recommendation from suppliers to store 3-Fluoroatomoxetine at -20°C suggests that it is best kept frozen for long-term storage to prevent degradation. usbio.net The development of a stability-indicating assay allows researchers to determine the shelf-life of stock solutions and ensure that the compound remains intact throughout the duration of an experiment.
Iv. Stereochemical Considerations and Enantiomeric Purity Research
Importance of Stereochemistry in Pharmacological Activity for Atomoxetine (B1665822) Analogs
Chirality, the property of non-superimposable mirror images, is fundamental to the action of many pharmaceuticals because biological targets like enzymes and receptors are themselves chiral. wvu.edunih.gov This molecular "handedness" means that the two enantiomers (mirror-image isomers) of a chiral drug can exhibit markedly different pharmacological and pharmacokinetic properties. nih.govresearchgate.net One enantiomer, the eutomer, is typically responsible for the desired therapeutic activity, while the other, the distomer, may be less active, inactive, or even contribute to undesirable effects. researchgate.netmdpi.com
This stereoselectivity is starkly evident in the case of atomoxetine. The molecule has a single chiral center, leading to two enantiomers: (R)-atomoxetine and (S)-atomoxetine. Research has conclusively shown that the therapeutic efficacy of atomoxetine as a selective norepinephrine (B1679862) reuptake inhibitor (NET) is almost exclusively attributed to the (R)-enantiomer. The (R)-isomer is approximately nine times more potent as an inhibitor of the norepinephrine transporter than the (S)-isomer. nih.gov This significant difference in potency underscores the critical importance of stereochemistry for the biological activity of this molecular scaffold.
Given this precedent, it is scientifically established that the pharmacological activity of atomoxetine analogs, including 3-Fluoro Atomoxetine, is intrinsically linked to their stereochemical configuration. The introduction of a fluorine atom to the phenoxy ring is unlikely to alter the fundamental stereoselective interaction with the norepinephrine transporter. Therefore, one enantiomer of this compound is expected to be significantly more active than its mirror image. Research and development of such analogs must focus on the single, active enantiomer to ensure a selective pharmacological profile and an improved therapeutic index. nih.gov
Table 1: Comparative Potency of Atomoxetine Enantiomers
| Enantiomer | Relative Potency at Norepinephrine Transporter (NET) | Role |
|---|---|---|
| (R)-Atomoxetine | ~9-fold more potent than (S)-isomer nih.gov | Eutomer (Active) |
| (S)-Atomoxetine | Significantly less potent nih.gov | Distomer (Inactive) |
Determination of Absolute Configuration of (3S)-3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine
Determining the precise three-dimensional arrangement of atoms, or the absolute configuration, at a chiral center is a critical step in the development of any single-enantiomer drug. For a specific enantiomer like (3S)-3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine, several robust analytical methods can be employed to confirm its stereochemical identity. acs.org
The definitive method for determining absolute configuration is single-crystal X-ray crystallography. tcichemicals.com This technique involves crystallizing a salt of the chiral amine with a chiral acid of a known absolute configuration. The resulting diastereomeric salt's crystal structure can be analyzed to provide an unambiguous assignment of the stereocenter. acs.orgtcichemicals.com
When suitable crystals cannot be obtained, advanced spectroscopic and chromatographic techniques are utilized. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral derivatizing agents (CDAs) like Mosher's acid, can be employed. frontiersin.orgnih.gov The chiral amine is reacted with the CDA to form diastereomers, which will exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of the absolute configuration based on established models. frontiersin.orgnih.gov
Chromatographic methods are also indispensable, not only for determining absolute configuration but also for assessing enantiomeric purity. americanpharmaceuticalreview.commdpi.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. acs.org The differential interaction between the enantiomers and the chiral phase allows for their separation, and the elution order can often be correlated to the absolute configuration based on the mechanism of the specific CSP used. acs.orgcapes.gov.br Capillary Electrophoresis (CE) is another powerful technique that offers high efficiency and requires minimal sample for separating enantiomers, often using chiral selectors like cyclodextrins added to the buffer. mdpi.com
Table 2: Analytical Methods for Stereochemical Analysis
| Technique | Principle | Application |
|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a single crystal of a diastereomeric salt. tcichemicals.com | Unambiguous determination of absolute configuration. |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectral properties. frontiersin.org | Determination of absolute configuration and enantiomeric purity. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. wvu.edumdpi.com | Separation of enantiomers, determination of enantiomeric purity, and potential assignment of absolute configuration. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. mdpi.com | High-efficiency separation and analysis of enantiomeric purity. |
Impact of Stereoisomerism on Research Findings and Interpretation
Using a racemic mixture of this compound in a study would yield data representing the combined effects of both the active (eutomer) and the less active (distomer) enantiomers. This can lead to several confounding issues:
Underestimation of Potency: The measured potency of a racemate is an average of its components. If the distomer is inactive, the racemate will appear to be half as potent as the pure, active eutomer, which can be misleading when assessing structure-activity relationships. uoanbar.edu.iq
Masking of True Activity: The true efficacy and selectivity of the eutomer are obscured by the presence of the distomer.
Confounding Pharmacokinetics: Enantiomers can be metabolized at different rates. nih.govtutorchase.com This stereoselective metabolism can complicate pharmacokinetic analyses and lead to a complex relationship between dose and plasma concentration of the active moiety.
Potential for Distomer-Induced Effects: While the distomer may be inactive at the primary target (NET), it could have off-target activities, leading to unexpected pharmacological effects or toxicity that would not be present with the pure eutomer. researchgate.netbiomedgrid.com
For these reasons, modern drug development and regulatory guidelines strongly favor the use of single enantiomers. wvu.eduamericanpharmaceuticalreview.comregione.emilia-romagna.it Research conducted with an enantiomerically pure compound like (3S)-3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine provides a much clearer and more accurate understanding of its pharmacological profile. It allows for precise determination of potency, efficacy, and selectivity, leading to more reliable and interpretable research findings. This clarity is essential for making informed decisions in the drug discovery and development process. nih.gov
Table 3: Research Implications of Racemate vs. Single Enantiomer Use
| Research Aspect | Using Racemic Mixture | Using Single Enantiomer |
|---|---|---|
| Potency Measurement | Potency appears lower due to dilution with the inactive distomer. uoanbar.edu.iq | Accurate determination of the eutomer's true potency. |
| Pharmacological Profile | Confounded by potential off-target effects of the distomer. researchgate.net | Clear, selective pharmacological profile. nih.gov |
| Pharmacokinetics | Complicated by potential stereoselective metabolism. tutorchase.com | Simpler, more predictable pharmacokinetic profile. nih.gov |
| Structure-Activity Relationship (SAR) | Interpretation is obscured and may be inaccurate. | Clear and direct SAR can be established. |
| Clinical Translation | Higher potential for unexpected side effects and drug interactions. biomedgrid.com | Improved therapeutic index and reduced risk of complex interactions. nih.govmdpi.com |
V. Preclinical Pharmacological Investigations: Mechanism of Action and Target Interactions
In Vitro Neurotransmitter Transporter Binding and Uptake Inhibition Assays
Norepinephrine (B1679862) Transporter (NET) Affinity and Selectivity
No specific data on the binding affinity (Ki) or inhibitory concentration (IC50) of 3-Fluoroatomoxetine for the norepinephrine transporter (NET) is available in the public domain. Consequently, its selectivity for NET over other monoamine transporters cannot be determined.
Serotonin (B10506) Transporter (SERT) Affinity
There is no publicly available data regarding the binding affinity of 3-Fluoroatomoxetine for the serotonin transporter (SERT).
Dopamine (B1211576) Transporter (DAT) Affinity
Information on the binding affinity of 3-Fluoroatomoxetine for the dopamine transporter (DAT) is not available in published scientific literature.
Receptor Binding Profiling (e.g., adrenergic, muscarinic, histaminergic) in Research Models
A receptor binding profile for 3-Fluoroatomoxetine against a panel of receptors, including adrenergic, muscarinic, and histaminergic subtypes, has not been published. Therefore, its potential for off-target interactions at these receptors is unknown.
Investigation of Ion Channel Modulation in Cellular Systems
There are no available studies investigating the potential modulatory effects of 3-Fluoroatomoxetine on any ion channels in cellular systems.
Cellular Uptake Studies and Intracellular Localization in Research Cell Lines
No research has been published detailing the cellular uptake mechanisms or the intracellular localization of 3-Fluoroatomoxetine in any research cell lines.
Preclinical Research on 3-Fluoro Atomoxetine (B1665822) Remains Undisclosed
Despite a comprehensive search of available scientific literature and databases, detailed preclinical pharmacological data regarding the specific chemical compound 3-fluoro atomoxetine , particularly its effects on neurotransmitter release in ex vivo preparations such as synaptosomes, is not publicly available.
Initial investigations sought to uncover research findings pertinent to the mechanism of action and target interactions of this compound. The intended focus was on its influence on the release of neurotransmitters from isolated nerve terminals, a standard method for characterizing the presynaptic activity of novel compounds. However, these searches did not yield any specific studies, data tables, or detailed research findings for this particular fluorinated analog of atomoxetine.
Information from a commercial supplier identifies this compound as a fluoro derivative of atomoxetine and a norepinephrine reuptake inhibitor, available for research purposes. usbio.net Beyond this basic classification, no peer-reviewed studies detailing its pharmacological profile, including its potency at monoamine transporters or its effects on neurotransmitter efflux, could be located.
For context, extensive research is available for the parent compound, atomoxetine . Studies on atomoxetine have demonstrated its action as a selective norepinephrine reuptake inhibitor. chemicalbook.inyoungminds.org.ukdrugbank.com Research using techniques like in vivo microdialysis in animal models has shown that atomoxetine can increase extracellular levels of norepinephrine and dopamine in specific brain regions, such as the prefrontal cortex. jwatch.orgnih.gov Furthermore, studies utilizing synaptosomal preparations from both rat and human brain tissue have been employed to characterize atomoxetine's inhibitory effects on norepinephrine and serotonin transporters. nih.gov
However, this body of evidence relates to atomoxetine and cannot be directly extrapolated to its fluorinated derivative, this compound. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and functional effects on neurotransmitter release. Without specific experimental data for this compound, any discussion of its effects on neurotransmitter release in synaptosomes would be purely speculative.
Therefore, the requested article section focusing on the preclinical pharmacological investigations of this compound's effects on neurotransmitter release in ex vivo preparations cannot be generated due to the absence of published scientific research on this specific topic.
Vi. Preclinical Metabolism and Biotransformation Research
In Vitro Hepatic Metabolism Studies
In vitro models using liver-derived systems are fundamental for predicting in vivo metabolic pathways. nih.gov These studies for 3-Fluoro Atomoxetine (B1665822) would typically involve incubation with human liver microsomes or hepatocytes to identify the enzymes responsible for its breakdown and the resulting metabolites.
Atomoxetine is primarily metabolized by the Cytochrome P450 2D6 (CYP2D6) enzyme. nih.govdroracle.ai This pathway is subject to genetic polymorphism, leading to significant inter-individual variability in drug exposure. nih.govnih.gov Individuals can be categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs) based on their CYP2D6 genotype. nih.govnih.gov In PMs, the plasma concentrations of atomoxetine can be up to 10 times higher than in EMs. nih.govdroracle.aililly.com
For 3-Fluoro Atomoxetine, it is hypothesized that the introduction of a fluorine atom at the 3-position of the phenoxy ring could influence its interaction with CYP enzymes. Research would focus on determining if CYP2D6 remains the primary metabolizing enzyme or if other isozymes, such as CYP2C19, play a more significant role. CYP2C19 is known to be involved in the N-demethylation of atomoxetine, a minor pathway in EMs but more significant in PMs. nih.gov Studies using specific chemical inhibitors or recombinant human CYP enzymes are employed to delineate the contribution of each isozyme to the metabolism of this compound.
A recent study on atomoxetine highlighted the impact of both CYP2D6 and CYP2C19 genotypes on its serum levels. uio.no It was found that CYP2D6 IM and PM patients had 1.9-fold and 9.6-fold higher exposures to atomoxetine, respectively, compared to NMs. uio.no Furthermore, carriers of the reduced-function CYP2C19*2 allele had a 1.5-fold higher atomoxetine exposure, irrespective of their CYP2D6 genotype. uio.no
Table 1: Comparison of Atomoxetine Pharmacokinetics in Different CYP2D6 Metabolizer Phenotypes
| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Difference (PM vs. EM) |
| Oral Bioavailability | 63% wikipedia.org | 94% wikipedia.org | 1.5 |
| Peak Plasma Concentration (Cmax) | - | 5-fold higher droracle.aililly.com | 5 |
| Area Under the Curve (AUC) | - | 10-fold higher droracle.aililly.com | 10 |
| Plasma Half-life (t1/2) | ~5 hours nih.govfda.gov | ~24 hours nih.govfda.gov | 4.8 |
| Plasma Clearance | 0.35 L/hr/kg nih.gov | 0.03 L/hr/kg nih.gov | 0.086 |
Note: This table summarizes data for the parent compound, atomoxetine. Similar detailed studies would be required for this compound.
The primary metabolic pathways for atomoxetine are aromatic ring hydroxylation, N-demethylation, and benzylic oxidation. nih.govnih.gov The major metabolite, 4-hydroxyatomoxetine, is formed through aromatic hydroxylation by CYP2D6. nih.gov This metabolite is pharmacologically active and equipotent to atomoxetine but is typically found in low plasma concentrations due to rapid glucuronidation. N-desmethylatomoxetine is another metabolite, formed mainly by CYP2C19, and has substantially less pharmacological activity. fda.gov
For this compound, metabolic profiling would aim to identify analogous and novel metabolites. The fluorine atom's position could block or alter the site of hydroxylation. This might lead to alternative metabolic pathways becoming more prominent, such as hydroxylation at a different position on the aromatic ring or an increase in N-demethylation. Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation of these metabolites. Subsequent glucuronidation of hydroxylated metabolites is also a critical aspect to investigate, as it significantly impacts their clearance.
Table 2: Major Metabolic Pathways and Metabolites of Atomoxetine
| Metabolic Pathway | Primary Enzyme | Metabolite | Pharmacological Activity |
| Aromatic Ring Hydroxylation | CYP2D6 nih.gov | 4-hydroxyatomoxetine | Equipotent to atomoxetine |
| N-demethylation | CYP2C19 | N-desmethylatomoxetine | Substantially less active fda.gov |
| Benzylic Oxidation | - | - | - |
| Glucuronidation | UGTs | 4-hydroxyatomoxetine-O-glucuronide | Inactive |
Note: This table outlines the known metabolic pathways for atomoxetine. The metabolic profile of this compound would require dedicated investigation.
Cytochrome P450 (CYP) Isozyme-Specific Metabolism (e.g., CYP2D6, CYP2C19)
Enzyme Kinetics of Metabolic Pathways in Research Models
Understanding the enzyme kinetics, including the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), is crucial for predicting the in vivo clearance and potential for drug-drug interactions. For this compound, determining these parameters for its primary metabolic pathways in human liver microsomes would be a key objective. Comparing the kinetic parameters of this compound with those of atomoxetine would provide insights into the relative efficiency of their metabolism. For instance, a higher Km value for the CYP2D6-mediated hydroxylation of this compound compared to atomoxetine would suggest a lower affinity for the enzyme.
Influence of Fluorine Substitution on Metabolic Stability and Pathways
The introduction of a fluorine atom can significantly alter a molecule's metabolic stability. Fluorine's high electronegativity can shield adjacent C-H bonds from enzymatic attack, a strategy often employed in medicinal chemistry to block metabolic "hot spots" and prolong a drug's half-life. The placement of fluorine at the 3-position of the phenoxy ring in this compound is a deliberate modification that could hinder the primary metabolic pathway of 4-hydroxylation that occurs in atomoxetine.
This metabolic blocking could lead to several consequences:
Metabolic Switching: The blockage of a primary metabolic route can lead to an increased flux through alternative pathways, such as N-demethylation by CYP2C19 or other oxidative transformations at different sites on the molecule.
Formation of Novel Metabolites: The altered electronic properties of the aromatic ring due to the fluorine substituent could lead to the formation of unique metabolites not observed with atomoxetine.
Vii. Structure Activity Relationship Sar Studies of Fluorinated Analogs
Systematic Modification of the Fluorinated Phenoxy Moiety
Systematic modification of the phenoxy moiety of atomoxetine (B1665822) analogs with fluorine is a rational approach to probe the electronic and steric requirements of the norepinephrine (B1679862) transporter's binding pocket. While general principles of medicinal chemistry suggest that fluorination can influence a molecule's interaction with its target, specific studies detailing the systematic placement of fluorine on atomoxetine's phenoxy ring, including the 3-position, are not presently available in published research.
Comparative Analysis with Non-Fluorinated Atomoxetine and Other Analogs
A comparative analysis is essential to understand the contribution of the fluorine substituent. Such an analysis would typically involve in vitro binding assays to determine the inhibition constants (Ki) for NET, SERT, and the dopamine (B1211576) transporter (DAT).
Table 1: Hypothetical Comparative Binding Affinity Data
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity |
|---|---|---|---|---|
| Atomoxetine | Data available | Data available | Data available | Data available |
| 3-Fluoro Atomoxetine | Data not available | Data not available | Data not available | Data not available |
| Other Fluorinated Analogs | Data not available | Data not available | Data not available | Data not available |
This table illustrates the type of data required for a comparative analysis, which is currently unavailable for this compound.
Viii. Computational Chemistry and Molecular Modeling Research
Ligand-Protein Docking Simulations for Target Interactions (e.g., NET, SERT, DAT)
Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. For 3-Fluoro Atomoxetine (B1665822), docking simulations are crucial for understanding its binding affinity and selectivity towards monoamine transporters (MATs), including the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT). rjptonline.org
A computational docking study was undertaken to evaluate how novel fluoro-substituted benzimidazolone derivatives, analogous to 3-Fluoro Atomoxetine, fit within the binding sites of these transporters. mdpi.com The study utilized homology models of the human NET, SERT, and DAT, which were built based on the crystal structure of the Drosophila dopamine transporter (dDAT). mdpi.com Given that the parent compound scaffold acts enantioselectively, the (R)-enantiomers of the fluorinated analogs were used for the docking simulations. mdpi.com
The simulations docked the ligands into the primary substrate binding site (S1) of the transporters. mdpi.com The results yielded two primary binding hypotheses for how these compounds orient themselves within the transporter's binding pocket. mdpi.com
Binding Hypothesis 1: The benzimidazolone heterocycle (ring 2) occupies the B sub-pocket, while ring 3 is situated in the C pocket, leaving the first ring exposed to the solvent. mdpi.com
Binding Hypothesis 2: This hypothesis proposes an alternative orientation within the same binding site. mdpi.com
In both proposed models, a critical interaction involves the cationic nitrogen atom of the ligand forming a salt bridge with a key aspartate residue (Asp75 in NET, Asp98 in SERT, and Asp79 in DAT). mdpi.com This is complemented by a cation-pi interaction with a neighboring phenylalanine residue. mdpi.com Additional binding stability is promoted by pi-pi stacking interactions with other phenylalanine residues within the binding site. mdpi.com The docking studies indicated that the fluorinated analogs bind to NET in a manner similar to the non-fluorinated reference compounds. mdpi.com The lower affinity observed for DAT was computationally ascribed to weaker T-stacking interactions involving Phe155 in DAT compared to the stronger Tyr-Phe interaction at the corresponding position (Tyr151) in NET. mdpi.com
| Interaction Feature | Interacting Residue (NET) | Interacting Residue (SERT) | Interacting Residue (DAT) | Reference |
| Salt Bridge / Cation-Pi | Asp75 / Phe72 | Asp98 / Phe95 | Asp79 / Phe76 | mdpi.com |
| Pi-Pi Stacking | Phe152 / Phe323 | Phe176 / Phe355 | Phe156 / Phe341 | mdpi.com |
| Key Stacking Interaction | Tyr151 | Tyr175 | Phe155 | mdpi.com |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. physchemres.orgnih.gov These calculations can determine a molecule's reactivity, stability, and spectroscopic characteristics by solving approximations of the Schrödinger equation. For this compound, such calculations provide insight into how the fluorine substituent alters the electronic landscape of the parent molecule.
The process typically involves optimizing the molecule's geometry to find its lowest energy conformation. nih.gov From this optimized structure, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in biological systems. While specific DFT calculations for this compound are not widely published, the methodology is standard in drug discovery. researchgate.net
Key properties calculated via quantum chemistry include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. physchemres.org
Electron Density and Electrostatic Potential Maps: These maps visualize the distribution of charge across the molecule, highlighting electron-rich and electron-poor regions. This is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with protein targets.
Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative basis for predicting electrostatic interactions with receptor sites. nih.gov
| Quantum Chemical Property | Significance in Drug Research | Reference |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. | physchemres.org |
| Electrostatic Potential | Predicts sites for non-covalent interactions. | nih.gov |
| Dipole Moment (μ) | Influences solubility and membrane permeability. | clinicaltrials.gov |
| Atomic Charges | Quantifies electrostatic interactions with biological targets. | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by docking studies. elifesciences.orgnih.gov For this compound, MD simulations can be used to assess the stability of its binding pose within the NET, SERT, and DAT transporters and to analyze any conformational changes that occur upon binding. researchgate.net
Starting from a docked pose, an MD simulation would place the ligand-protein complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The forces on every atom are then calculated, and the system is allowed to evolve over a set period, typically nanoseconds to microseconds.
The resulting trajectory provides detailed information on:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position is monitored. A stable, low RMSD suggests the binding pose is durable, whereas a high, fluctuating RMSD may indicate an unstable interaction. researchgate.net
Protein Conformational Changes: Binding of a ligand can induce changes in the protein's shape. MD simulations can track these changes, which may be critical for the transporter's function or for allosteric regulation. nih.gov
Interaction Persistence: MD allows researchers to analyze the persistence of key interactions, such as hydrogen bonds and salt bridges, over the course of the simulation, confirming which interactions are most critical for stable binding. mdpi.com
| MD Simulation Output | Parameter | Description | Reference |
| Binding Stability | RMSD (Ligand) | Measures the deviation of the ligand from its initial docked pose over time. | researchgate.net |
| Protein Flexibility | RMSF (Residue) | Root-Mean-Square Fluctuation identifies flexible regions of the protein. | mdpi.com |
| Conformational Stability | Radius of Gyration (RoG) | Indicates the compactness of the protein-ligand complex over time. | mdpi.com |
| Key Interactions | Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | mdpi.com |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Research Models
Before a compound can be considered for further development, its ADME properties—Absorption, Distribution, Metabolism, and Excretion—must be evaluated. In silico ADME prediction tools use quantitative structure-activity relationship (QSAR) models to forecast these properties based on a molecule's structure, offering a rapid and cost-effective screening method. For a research compound like this compound, these predictions are vital for assessing its potential drug-likeness. rjptonline.org
Various computational models and web servers (e.g., SwissADME, pkCSM) can predict a suite of physicochemical and pharmacokinetic properties. These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, early in the research process.
| ADME Parameter | Predicted Property | Significance | Reference |
| Absorption | Human Intestinal Absorption | Percentage of the compound absorbed through the gut wall. | |
| Caco-2 Permeability | Predicts absorption across the intestinal epithelial cell barrier. | ||
| Distribution | Blood-Brain Barrier (BBB) Permeation | Indicates if the compound can cross into the central nervous system. | |
| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood, affecting its free concentration. | ||
| Metabolism | CYP450 Inhibition/Substrate | Predicts interaction with key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), indicating potential for drug-drug interactions. | |
| Excretion | Total Clearance | A forecast of the body's efficiency in eliminating the compound. |
Design of Novel Fluorinated Analogs Based on Computational Insights
Computational chemistry is not only for analysis but also for rational design. Insights gained from docking, quantum mechanics, and ADME predictions can guide the design of new analogs with improved properties. The strategic placement of fluorine atoms, for example, can modulate a compound's metabolic stability, binding affinity, and lipophilicity.
The development of fluorinated analogs of atomoxetine is often aimed at creating tracers for Positron Emission Tomography (PET) imaging, which requires specific properties. mdpi.com Computational insights directly inform this design process:
Docking Simulations: If docking studies reveal unused space in the binding pocket, analogs can be designed with additional functional groups to fill that space and form new, favorable interactions, potentially increasing affinity or selectivity.
Quantum Chemical Calculations: By understanding how fluorination affects the electronic distribution, designers can fine-tune the pKa of nearby functional groups or enhance specific electrostatic interactions to improve target engagement.
ADME Predictions: In silico models can screen virtual libraries of potential analogs to prioritize those with a higher probability of favorable pharmacokinetics, such as improved brain penetration for a CNS-targeted drug or reduced inhibition of metabolic enzymes.
This iterative cycle of computational design, followed by synthesis and experimental validation, is a cornerstone of modern medicinal chemistry and drug discovery.
Ix. Research Applications and Future Directions
Development as a Pharmacological Tool or Probe for Neurotransmitter Systems
3-Fluoro-atomoxetine, a fluorinated derivative of the selective norepinephrine (B1679862) reuptake inhibitor (SNRI) atomoxetine (B1665822), holds significant promise as a pharmacological tool for dissecting the intricacies of neurotransmitter systems. usbio.net Atomoxetine itself is known to selectively inhibit the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine and dopamine (B1211576), particularly in the prefrontal cortex. drugbank.comnih.gov This targeted action makes it a valuable agent for studying the roles of these neurotransmitters in various cognitive and behavioral processes.
The introduction of a fluorine atom into the atomoxetine structure can subtly modify its pharmacological profile, potentially offering enhanced selectivity or altered binding kinetics. These modifications can be leveraged to probe the structure-activity relationships of the norepinephrine transporter. By comparing the binding affinity and functional activity of 3-fluoro-atomoxetine with that of atomoxetine and other NET inhibitors, researchers can gain a deeper understanding of the molecular interactions that govern ligand binding and transport inhibition.
Furthermore, the unique properties of the fluorine atom, such as its high electronegativity and ability to form strong bonds, can be exploited in advanced research applications. For instance, fluorinated analogs are often used in nuclear magnetic resonance (NMR) spectroscopy studies to probe protein-ligand interactions and conformational changes in the transporter protein upon binding. This information is invaluable for computational modeling and the rational design of novel NET-targeted therapeutics.
Potential for Radiolabeling for In Vitro Binding Studies (e.g., [18F] or [11C] derivatives for autoradiography)
The development of radiolabeled ligands has revolutionized the study of neurotransmitter systems, enabling the direct visualization and quantification of transporters and receptors in the brain. The presence of a fluorine atom in 3-fluoro-atomoxetine makes it an ideal candidate for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) ([18F]). This would result in the creation of a novel positron emission tomography (PET) tracer, [18F]3-fluoro-atomoxetine, for in vivo imaging of the norepinephrine transporter.
PET is a powerful non-invasive imaging technique that allows for the measurement of the distribution and density of specific molecular targets in the living brain. nihr.ac.uk An effective PET tracer for the NET would have widespread applications in both basic neuroscience research and clinical settings. For instance, it could be used to:
Investigate the role of NET dysfunction in the pathophysiology of various neuropsychiatric disorders, including ADHD, depression, and anxiety disorders. wikipedia.orgisciii.es
Assess the occupancy of the NET by therapeutic drugs, providing a direct measure of target engagement and helping to optimize dosing regimens. researchgate.net
Explore the changes in NET expression and function that occur during development, aging, and in response to environmental factors.
The development of [18F]3-fluoro-atomoxetine would involve a multi-step process, including the synthesis of a suitable precursor molecule, optimization of the radiolabeling procedure, and thorough preclinical evaluation in animal models. nih.govresearchgate.net This evaluation would include in vitro autoradiography studies to confirm the tracer's specific binding to NET-rich brain regions and in vivo PET imaging studies to assess its pharmacokinetic properties and ability to be displaced by known NET inhibitors. researchgate.netresearchgate.net
Comparative Studies with Other Norepinephrine Reuptake Inhibitors in Preclinical Models
To fully characterize the pharmacological profile of 3-fluoro-atomoxetine and establish its potential utility, it is essential to conduct comparative studies with other well-established norepinephrine reuptake inhibitors in relevant preclinical models. These studies would aim to compare and contrast the effects of 3-fluoro-atomoxetine with compounds such as:
Atomoxetine: As the parent compound, direct comparisons with atomoxetine are crucial to determine how the fluorine substitution alters its efficacy, potency, and side-effect profile. openaccessjournals.comnih.gov
Reboxetine (B1679249): Another selective NRI, reboxetine provides a valuable benchmark for comparing the behavioral and neurochemical effects of 3-fluoro-atomoxetine.
Methylphenidate: Although primarily a dopamine reuptake inhibitor, methylphenidate also has effects on the norepinephrine system and is a widely used treatment for ADHD, making it a relevant comparator. researchgate.net
Desipramine (B1205290): A tricyclic antidepressant with potent NRI activity, desipramine can be used to further delineate the specific noradrenergic-mediated effects of 3-fluoro-atomoxetine.
These comparative studies could employ a variety of preclinical models, including:
In vitro binding assays: To determine the relative affinity and selectivity of each compound for the norepinephrine, dopamine, and serotonin (B10506) transporters. fda.gov
In vivo microdialysis: To measure the effects of each compound on extracellular neurotransmitter levels in specific brain regions. nih.gov
Behavioral models: To assess the effects of each compound on cognitive functions such as attention and executive function, as well as on behaviors relevant to ADHD, such as hyperactivity and impulsivity. researchgate.netresearchgate.net
The data generated from these comparative studies would provide a comprehensive understanding of the unique pharmacological properties of 3-fluoro-atomoxetine and inform its potential for further development.
Exploration of Novel Mechanistic Insights through Fluorine Substitution
The strategic incorporation of fluorine into drug molecules has become a powerful tool in medicinal chemistry for modulating a wide range of physicochemical and pharmacological properties. nih.gov The substitution of a hydrogen atom with fluorine in the atomoxetine scaffold can provide novel mechanistic insights into the interactions between the ligand and the norepinephrine transporter. core.ac.uk
Key areas of exploration include:
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to stronger or more specific interactions with amino acid residues in the binding pocket of the NET. nih.gov Investigating these changes can help to map the key interaction points required for high-affinity binding.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation. nih.gov This can lead to a longer half-life and altered pharmacokinetic profile for 3-fluoro-atomoxetine compared to its non-fluorinated counterpart. Studying the metabolic pathways of 3-fluoro-atomoxetine can reveal how fluorine substitution influences its biotransformation and clearance. fda.gov
Conformational Effects: The introduction of a fluorine atom can influence the preferred conformation of the molecule, which in turn can affect its ability to bind to the transporter. Computational modeling and spectroscopic techniques can be used to explore these conformational changes and their impact on binding. acs.org
By systematically studying the effects of fluorine substitution at different positions on the atomoxetine molecule, researchers can develop a more refined understanding of the structure-activity relationship for NET inhibitors. This knowledge is critical for the rational design of new and improved ligands with optimized pharmacological properties.
Future Research Avenues for Analog Development based on Preclinical Findings
The preclinical evaluation of 3-fluoro-atomoxetine will undoubtedly open up new avenues for future research and the development of novel analogs with enhanced therapeutic potential. Based on the findings from the studies outlined above, several promising directions for future research can be envisioned:
Optimization of Pharmacokinetic Properties: If preclinical studies indicate that 3-fluoro-atomoxetine has a more favorable pharmacokinetic profile than atomoxetine (e.g., longer half-life, reduced metabolism), this would provide a strong rationale for the development of other fluorinated analogs with further optimized properties. fda.gov
Development of Subtype-Selective Ligands: A deeper understanding of the structure-activity relationships of NET inhibitors, gained from studying compounds like 3-fluoro-atomoxetine, could guide the design of ligands with greater selectivity for specific subtypes or conformational states of the transporter.
Dual-Target Ligands: The insights gained from modifying the atomoxetine scaffold could be applied to the development of novel compounds that target both the norepinephrine transporter and another relevant molecular target, such as a specific serotonin or dopamine receptor subtype. This could lead to the development of drugs with novel mechanisms of action and potentially improved efficacy for complex neuropsychiatric disorders.
Theranostic Agents: Building on the potential for radiolabeling with [18F], future research could focus on developing "theranostic" agents that combine a diagnostic PET imaging component with a therapeutic action. This would allow for personalized medicine approaches where the dose and choice of drug are tailored to the individual patient's neurochemistry.
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing 3-Fluoro Atomoxetine?
Answer: Synthesis involves reacting 4-(trifluoromethyl)phenol with benzyl chloride in the presence of potassium carbonate and dimethylformamide, followed by acidification to yield intermediates. Characterization requires 1H/13C NMR (e.g., Bruker AMX 300 spectrometer) for structural validation and HPLC-UV (Nucleosil RP-18 column, phosphate buffer/methanol mobile phase) for purity assessment (>98%). Thin-layer chromatography (TLC) with silica gel G 60 F254 is used for reaction monitoring .
Basic: How do preclinical models evaluate the neurochemical mechanisms of this compound?
Answer: In rodent models, efficacy is assessed via norepinephrine transporter (NET) and serotonin transporter (SERT) occupancy using radioligand binding assays. For example, atomoxetine at 3 mg/kg achieves 67.61% NET occupancy but only 35.69% SERT occupancy, correlating with reduced flinching behavior in pain models. Microglial activation (via TNF-α suppression) and tyrosine hydroxylase activity are measured using immunohistochemistry and enzyme-linked assays .
Advanced: How can dose-response discrepancies in atomoxetine efficacy be analyzed?
Answer: Subefficacious doses (e.g., 3 mg/kg atomoxetine reducing pain by 46.11% vs. 19.66% at 10 mg/kg) may arise from nonlinear pharmacokinetics or off-target effects. Researchers should employ fixed-dose crossover designs and measure transporter occupancy ratios (NET:SERT) to isolate mechanisms. Statistical methods like ANOVA with Tukey’s post-hoc tests are critical for comparing dose groups .
Basic: What clinical trial designs are optimal for assessing ADHD efficacy in comorbid populations?
Answer: Double-blind, randomized, placebo-controlled trials with quadruple masking (participant, investigator, caregiver, outcomes assessor) minimize bias. For adolescents with substance use disorder (SUD), a 12-week parallel design with atomoxetine (vs. placebo) and standardized ADHD rating scales (e.g., CAARS) is recommended. Stratified randomization by comorbidities (e.g., depression) ensures subgroup analysis validity .
Advanced: How do genetic polymorphisms influence atomoxetine response in ASD/ADHD cohorts?
Answer: Pharmacogenomic studies require genotyping for CYP2D6 (metabolism) and TPH2 rs7305115 (serotonin synthesis). While CYP2D6 alleles do not predict response in ASD/ADHD, TPH2 variants correlate with repetitive behaviors. Researchers should use multivariate regression to adjust for covariates (e.g., age, baseline serotonin levels) and power studies for genome-wide significance (n > 500) .
Advanced: How do comorbid psychiatric conditions affect atomoxetine’s therapeutic outcomes?
Answer: Adults with lifetime depression or PTSD show greater CAARS score reductions, possibly due to noradrenergic modulation of emotional dysregulation. Researchers should use Structured Clinical Interviews (SCID) to classify comorbidities and apply mixed-effects models to parse interaction effects between ADHD symptoms and comorbid severity .
Basic: What longitudinal safety metrics are critical for pediatric atomoxetine studies?
Answer: Monitor growth velocity (height/weight Z-scores), cardiovascular parameters (blood pressure, PR interval), and discontinuation rates due to adverse events (AEs). In 2-year studies, early growth delays normalize by 24 months, and AE-related discontinuation rates are ~4%. Use Kaplan-Meier survival analysis to assess persistence and Cox regression for risk factors .
Advanced: How can conflicting efficacy data between preclinical and clinical studies be resolved?
Answer: Discrepancies (e.g., atomoxetine improving Parkinson’s impulse control but not motor symptoms) require translational biomarker bridging . Preclinical models should integrate neuroimaging (fMRI for prefrontal connectivity) and CSF norepinephrine levels, while clinical trials must use domain-specific endpoints (e.g., UPDRS for motor symptoms vs. BIS-11 for impulsivity) .
Advanced: What neuroimaging techniques validate atomoxetine’s CNS effects in ADHD?
Answer: Resting-state fMRI and DTI track prefrontal cortex (PFC) connectivity changes, while PET with [11C]atomoxetine quantifies NET occupancy. In Parkinson’s trials, atomoxetine increases PFC-hippocampal functional connectivity, correlating with improved impulse control. Standardized acquisition protocols and voxel-based morphometry reduce inter-scanner variability .
Basic: What statistical frameworks are essential for preclinical respiratory/cardiovascular safety studies?
Answer: Use Mann-Whitney U tests for nonparametric data (e.g., S-IRA incidence) and unpaired t-tests for parametric measures (e.g., tidal volume, heart rate). Report effect sizes (Cohen’s d) and confidence intervals to distinguish statistical vs. clinical significance. Prism 6 or R are recommended for analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
